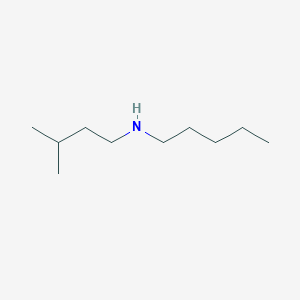

N-(3-Methylbutyl)pentan-1-amine

Description

Contextualization within the Amine Class of Organic Compounds

Amines are a fundamental class of organic compounds distinguished by the presence of a nitrogen atom. purkh.comamerigoscientific.com They are formally derivatives of ammonia (B1221849) in which one, two, or all three hydrogen atoms are replaced by alkyl or aryl groups. purkh.com This classification gives rise to primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) amines, respectively. amerigoscientific.com The chemical behavior of amines is dominated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity to the molecule. purkh.comnumberanalytics.com

N-(3-Methylbutyl)pentan-1-amine, with the chemical formula C₁₀H₂₃N, is classified as a secondary amine . wisdomlib.org In this structure, the nitrogen atom is bonded to two distinct alkyl groups: a pentyl group and a 3-methylbutyl group (commonly known as an isoamyl group). wisdomlib.orgmolbase.com As a secondary amine, it possesses a single hydrogen atom on the nitrogen, allowing it to act as a hydrogen bond donor, a property that influences its physical characteristics like boiling point and solubility. fiveable.me The presence of two alkyl chains also introduces steric hindrance around the nitrogen atom, which can modulate its reactivity compared to primary amines. fiveable.me

Scope and Significance of Research on Alkyl Amines

Alkyl amines are cornerstones of organic chemistry due to their wide-ranging applications and versatile reactivity. amerigoscientific.com They serve as indispensable building blocks and intermediates in the synthesis of a vast array of more complex molecules. purkh.comamerigoscientific.com In the pharmaceutical industry, the amine functional group is a key component in numerous drugs, including antibiotics and antidepressants. amerigoscientific.com Furthermore, alkyl amines are crucial in the agrochemical sector for producing herbicides and pesticides and in materials science for manufacturing polymers like polyamides and polyurethanes. purkh.comamerigoscientific.comnumberanalytics.com

The synthesis of alkyl amines is a significant area of research. Common methods include the alkylation of amines with alkyl halides, reductive amination of aldehydes and ketones, and the reduction of nitriles and amides. mnstate.edulibretexts.org Reductive amination, in particular, is a powerful technique for creating primary, secondary, or tertiary amines by reacting a carbonyl compound with ammonia or a primary/secondary amine in the presence of a reducing agent. libretexts.orglibretexts.org Research continues to focus on developing more selective and efficient catalytic systems to control the degree of alkylation and avoid the formation of mixtures, which is a common challenge. libretexts.org

Overview of this compound's Relevance to Chemical Sciences

While extensive research dedicated specifically to this compound is limited in publicly available literature, its chemical identity as an unsymmetrical secondary amine provides a clear context for its relevance. Its primary significance lies in its potential as a synthetic intermediate.

The structure of this compound makes it a useful building block for creating more complex molecules with specific steric and electronic properties. The secondary amine functionality allows it to undergo further reactions, such as N-alkylation to form a tertiary amine or acylation to produce an amide. amerigoscientific.com These reactions are fundamental in medicinal chemistry and materials science for constructing target molecules.

Given the known applications of similar amines, this compound could potentially serve as a precursor in the synthesis of:

Specialty Chemicals: Its structure could be incorporated into molecules designed for specific industrial applications, such as corrosion inhibitors, flotation agents, or rubber accelerators, roles where other simple amines have found use. guidechem.com

Biologically Active Molecules: As many neurotransmitters and pharmaceuticals contain secondary amine structures, this compound could be a starting point for the development of new therapeutic agents. fiveable.me

Ionic Liquids and Catalysts: Amines are often used to synthesize quaternary ammonium (B1175870) salts, which can be used as phase-transfer catalysts or ionic liquids.

The compound's relevance is currently situated in its potential as a readily available or synthesizable intermediate for these and other applications, awaiting further exploration by the research community.

Chemical Compound Data

Table 1: Properties of this compound

| Identifier | Value |

| CAS Number | 5963-68-8 |

| Molecular Formula | C₁₀H₂₃N |

| Molecular Weight | 157.30 g/mol |

Data sourced from MOLBASE. molbase.com

Structure

3D Structure

Properties

CAS No. |

5963-68-8 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-(3-methylbutyl)pentan-1-amine |

InChI |

InChI=1S/C10H23N/c1-4-5-6-8-11-9-7-10(2)3/h10-11H,4-9H2,1-3H3 |

InChI Key |

HGSGFXMOWDSDDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for N 3 Methylbutyl Pentan 1 Amine

Traditional and Modern Synthetic Pathways for Analogous Amines

The creation of secondary amines such as N-(3-Methylbutyl)pentan-1-amine is a fundamental transformation in organic chemistry. The primary methods involve forming a new carbon-nitrogen bond, typically through reductive amination or alkylation reactions. libretexts.orgrsc.org

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for synthesizing amines. rsc.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849), followed by the reduction of the intermediate imine to form the amine. libretexts.org For the synthesis of this compound, this would involve the reaction of pentanal with isoamylamine (B31083) (3-methylbutan-1-amine).

The reaction proceeds in two main steps:

Imine Formation: The primary amine, isoamylamine, acts as a nucleophile, attacking the carbonyl carbon of pentanal. This is followed by dehydration to form an N-substituted imine, specifically N-(pentylidene)-3-methylbutan-1-amine. masterorganicchemistry.com

Reduction: The resulting imine is then reduced to the target secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this step.

Classical methods often utilize hydride reagents like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org However, a significant challenge can be the premature reduction of the aldehyde before it reacts with the amine. rsc.org To overcome this, milder and more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred, as they are capable of selectively reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com Catalytic hydrogenation, using molecular hydrogen (H₂) over metal catalysts like nickel, palladium, or platinum, is another cornerstone of reductive amination, valued for its high atom economy as it produces only water as a byproduct. rsc.orgucalgary.caacs.org

Modern advancements in this area focus on developing more efficient and selective catalysts. rsc.org For instance, metal-free reductive amination has been achieved using reagents like BF₃·Et₂O with formic acid as the reductant, offering broad functional group tolerance. researchgate.net

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. organic-chemistry.org | Can reduce the aldehyde starting material. rsc.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls. masterorganicchemistry.com | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and non-toxic. masterorganicchemistry.com | More expensive. |

| Catalytic Hydrogenation (H₂/Metal Catalyst) | High atom economy, clean. rsc.org | Requires specialized high-pressure equipment. |

Alkylation Reactions in Amine Synthesis

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. ucalgary.ca In the context of synthesizing this compound, this would involve the reaction of isoamylamine with a pentyl halide (e.g., 1-bromopentane). The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. ucalgary.ca

A major drawback of this method is the potential for overalkylation. libretexts.orgnih.gov The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine (N-pentyl-di(3-methylbutyl)amine) and even a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org This results in a mixture of products that can be difficult to separate, often leading to poor yields of the desired secondary amine. ucalgary.ca

To circumvent the issue of overalkylation, strategies have been developed to promote selective mono-alkylation. Using a large excess of the starting primary amine can favor the formation of the secondary amine. libretexts.org Another approach involves using specific reagents, such as N-aminopyridinium salts, which act as ammonia surrogates and undergo self-limiting alkylation to selectively produce secondary amines. nih.govacs.org

N-Dealkylation and Derivatization Approaches for Related Structures

N-dealkylation is a process used to remove an alkyl group from a tertiary or secondary amine, which can be a key step in the synthesis of complex molecules or for creating derivatives of existing amines. nih.govnih.gov While not a direct synthesis of this compound from simple precursors, it is a relevant strategy for modifying related, more complex tertiary amines to potentially yield the desired secondary amine.

Several chemical methods exist for N-dealkylation. The von Braun reaction, using cyanogen (B1215507) bromide (CNBr), is a classic method that cleaves a C-N bond in a tertiary amine, leading to a cyanamide (B42294) that can be hydrolyzed to the secondary amine. nih.gov Other reagents like chloroformates (e.g., vinyl chloroformate) can also be used to replace an N-alkyl group, which can then be cleaved to yield the secondary amine. google.com

More modern approaches often utilize transition-metal catalysis or photoredox catalysis for milder and more selective N-dealkylation. nih.govacs.org For example, copper-catalyzed oxidation can convert tertiary amines into formamides, which are then hydrolyzed to the secondary amine. nih.gov Photoredox catalysis offers a particularly mild method with broad functional group tolerance for N-dealkylation of various tertiary amines. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgrsc.org

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of hazardous solvents. semanticscholar.org

Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," can significantly reduce waste and simplify product purification. researchgate.net For amine synthesis, solvent-free reductive amination has been demonstrated to be effective, sometimes using microwave irradiation to accelerate the reaction. rsc.orgacs.org For example, a sustainable protocol for reductive amination using pinacolborane (HBpin) works efficiently at room temperature under catalyst- and solvent-free conditions. rsc.org Similarly, solvent-free methods for amide synthesis, a related reaction, have been developed by heating reactants directly, showcasing the potential for high reaction rates and good yields without solvents. semanticscholar.orgresearchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants are often insoluble in water, specialized catalytic systems can enable reactions to proceed efficiently in aqueous media. acs.org For instance, the N-alkylation of amines with alcohols has been achieved in water using iridium catalysts. acs.org The use of aqueous biphasic systems, where the catalyst is retained in one phase and the product in another, facilitates easy separation and catalyst recycling, further enhancing the green credentials of the process. nih.gov The treatment of industrial gas streams often involves aqueous amine solutions, demonstrating the large-scale industrial relevance of amine chemistry in water. wikipedia.org Methods for recovering amines from dilute aqueous mixtures are also being developed, which is crucial for the economic viability of aqueous-phase synthesis. google.com

Catalytic Systems for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Catalytic processes are central to achieving high atom economy because they allow for transformations with minimal stoichiometric waste. rsc.org

For the synthesis of this compound, catalytic reductive amination is a prime example of an atom-economical route. acs.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly elegant approach. uni-bayreuth.de In this process, a catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from an alcohol (which could be derived from pentanal) to oxidize it to an aldehyde in situ. acs.orgacs.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing only water as a byproduct. researchgate.net This avoids the need for external reducing agents and utilizes alcohols, which can be derived from renewable resources, as alkylating agents. rsc.org

Table 2: Green Chemistry Approaches to Amine Synthesis

| Approach | Key Principle | Example Application |

|---|---|---|

| Solvent-Free Reductive Amination | Waste Prevention | Reaction of aldehydes and amines at room temperature with a reagent like HBpin. rsc.org |

| Aqueous Synthesis | Safer Solvents | Iridium-catalyzed N-alkylation of amines with alcohols in water. acs.org |

| Borrowing Hydrogen Catalysis | Atom Economy | Ruthenium-catalyzed reaction of an alcohol and an amine to form a secondary amine and water. acs.org |

| Base Metal Catalysis | Use of Abundant Feedstocks | Nickel-catalyzed reductive amination using molecular hydrogen. rsc.org |

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the synthesis of this compound via reductive amination are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of reducing agent, solvent, pH, and temperature.

Reducing Agents: The selection of the reducing agent is critical. The agent must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. Milder reducing agents are therefore preferred for one-pot syntheses. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is less reactive towards carbonyls but highly effective for reducing protonated imines. researchgate.net Other common reagents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com While NaBH₄ can be used, it may also reduce the starting aldehyde, necessitating a two-step process. NaBH₃CN is effective for one-pot reactions but is highly toxic. youtube.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong, reduces aldehydes and ketones. | Inexpensive, readily available. | Can reduce starting aldehyde, often requires a two-step process. |

| Sodium Cyanoborohydride | NaBH₃CN | Mild, selectively reduces imines in the presence of carbonyls. | Allows for one-pot synthesis at neutral or slightly acidic pH. | Highly toxic (potential release of HCN gas). |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selectively reduces imines. | Non-toxic, highly effective for one-pot reactions, does not require pH control. | More expensive than NaBH₄. |

Reaction Parameters: The reaction environment must be finely tuned to maximize the rate of imine formation and subsequent reduction.

pH Control: The formation of the imine is typically catalyzed by mild acid. The pH must be carefully controlled, generally within the range of 5-6, to facilitate the dehydration of the hemiaminal intermediate. youtube.com If the pH is too low, the amine starting material will be excessively protonated, rendering it non-nucleophilic.

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and dichloroethane (DCE), or alcohols like methanol (B129727) and ethanol. Toluene can also be used, particularly if water needs to be removed azeotropically to drive the imine formation forward. google.com

Temperature: The reaction is often performed at room temperature. However, gentle heating may be employed to accelerate the initial imine formation, followed by cooling during the reduction phase, especially if a more reactive hydride source is used.

Table 2: Illustrative Optimization Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Pentanal and 3-Methylbutan-1-amine | Assumed based on availability. |

| Stoichiometry | Amine:Aldehyde (1:1 to 1.2:1) | A slight excess of the amine can help drive imine formation. |

| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Selective for imine reduction, allows for one-pot procedure. |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants and intermediates. |

| Catalyst | Acetic Acid (catalytic amount) | To maintain optimal pH (5-6) for imine formation. |

| Temperature | 20-25°C (Room Temperature) | Balances reaction rate and stability of reactants. |

| Reaction Time | 12-24 hours | Typical duration for complete conversion in reductive aminations. |

Stereochemical Considerations in Amine Synthesis

Stereochemistry is a paramount consideration in the synthesis of many biologically active amines. rsc.org However, for the specific target compound, this compound, there are no stereocenters. The molecule is achiral, meaning it is superimposable on its mirror image. Both the pentyl and the 3-methylbutyl (isoamyl) fragments lack chiral carbons.

Therefore, the synthesis of this compound from achiral precursors like pentanal and 3-methylbutan-1-amine will not generate stereoisomers, and no stereochemical control is necessary.

Despite the achiral nature of the target molecule, it is crucial to understand the stereochemical implications that would arise if the starting materials were chiral.

Use of Chiral Precursors: If a chiral aldehyde or a chiral amine were used in the synthesis, the product would contain a stereocenter, and the reaction would typically yield a mixture of diastereomers. The inherent chirality of the starting material would influence the approach of the hydride reagent to the imine intermediate, potentially favoring the formation of one diastereomer over the other. The degree of this diastereoselectivity would depend on the specific structures of the reactants.

Asymmetric Reductive Amination: In cases where a chiral amine is desired from a prochiral imine (an imine where the carbon atom of the C=N bond is not chiral but can become a stereocenter upon reduction), asymmetric reductive amination is employed. This advanced technique uses a chiral catalyst, often based on transition metals like Iridium or Rhodium, or a chiral auxiliary to control the stereochemical outcome of the reduction. kanto.co.jp These methods can produce the desired enantiomer of a chiral amine in high yield and with high optical purity. While not directly applicable to the synthesis of the achiral this compound, this methodology is fundamental to modern pharmaceutical synthesis. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 3 Methylbutyl Pentan 1 Amine

Fundamental Amine Reactivity: Nucleophilicity and Basicity

The chemical behavior of N-(3-Methylbutyl)pentan-1-amine is fundamentally defined by the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. libretexts.org

Basicity:

Like other amines, this compound is a weak base and reacts with acids to form salts. britannica.com The nitrogen atom's lone pair can accept a proton (H+) from an acid, forming an ammonium (B1175870) ion. libretexts.org The basicity of amines is influenced by the electronic effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for bonding with a proton and thus increasing basicity compared to ammonia (B1221849). utexas.edu However, the basicity of secondary amines like this compound is generally lower than that of primary amines due to steric hindrance from the two bulky alkyl groups, which can impede the approach of a proton to the nitrogen atom. fiveable.me The stability of the resulting ammonium ion in solution also plays a role; while alkyl groups help stabilize the positive charge, excessive steric bulk can hinder solvation, thereby reducing basicity. utexas.edu

Nucleophilicity:

The same lone pair that confers basicity also makes this compound a potent nucleophile. libretexts.org Nucleophilicity refers to the ability of the amine to donate its electron pair to an electrophilic carbon atom, forming a new carbon-nitrogen bond. msu.edu Generally, for amines, nucleophilicity correlates with basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating nature of the alkyl groups, which enhances the nucleophilic character of the nitrogen. msu.edu However, similar to basicity, nucleophilicity is also sensitive to steric effects. masterorganicchemistry.com The two alkyl chains of this compound can create steric hindrance, potentially slowing down its reaction with sterically demanding electrophiles. fiveable.me

The general trend of increasing nucleophilicity from primary to secondary amines is supported by Mayr's nucleophilicity parameters, which show a significant increase in nucleophilicity with each additional alkyl group. masterorganicchemistry.com

Derivatization Reactions for Functional Group Transformation

The reactivity of the secondary amine group in this compound allows for a variety of derivatization reactions, which are crucial for transforming its functional group and synthesizing new molecules. These reactions leverage the nucleophilic nature of the nitrogen atom.

Amidation Reactions

Amidation involves the reaction of an amine with a carboxylic acid or its derivatives (such as acid chlorides, esters, or anhydrides) to form an amide. organic-chemistry.org This is a fundamental transformation in organic synthesis. nih.gov The direct reaction of an amine with a carboxylic acid is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated.

One of the most important acylation reactions involves reacting the amine with an acylating agent. britannica.com For instance, this compound can react with an acyl chloride in a vigorous reaction to form the corresponding N,N-disubstituted amide. libretexts.org

Base-promoted direct amidation of esters is another effective method. nih.govresearchgate.net For example, using a strong base like potassium tert-butoxide in DMSO can facilitate the reaction between an ester and an amine. nih.gov This method is often rapid and can be performed at room temperature. nih.govresearchgate.net Alternatively, bases like n-butyllithium in THF can also be employed, accommodating a broad range of aliphatic and aromatic amines. nih.govresearchgate.net

The general mechanism for amidation with an acid chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride | N-(3-Methylbutyl)-N-pentylacetamide | - |

| This compound | Methyl Benzoate | N-(3-Methylbutyl)-N-pentylbenzamide | Base catalyst (e.g., t-BuOK) |

Formation of Imines and Schiff Bases

The reaction of primary amines with aldehydes and ketones yields imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not imines. fiveable.me However, the formation of iminium salts is a key intermediate step. masterorganicchemistry.com

The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon. libretexts.org The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.org The optimal pH is generally around 5. libretexts.org

The mechanism proceeds through the following steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

This iminium ion is the final product when a secondary amine is used.

Alkyl Chloroformate Mediated Derivatization

Alkyl chloroformates are versatile reagents used for the derivatization of amines. researchgate.net The reaction of this compound with an alkyl chloroformate results in the formation of a carbamate (B1207046) derivative. This reaction proceeds smoothly in aqueous alkaline media. researchgate.net

The choice of the alkyl group in the chloroformate and the alcohol used in the reaction can significantly influence the properties and the analytical response of the resulting derivative, which is particularly relevant in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Studies have shown that increasing the length of the n-alkyl chain in the chloroformate reagent can lead to a substantial increase in the peak area values in LC-ESI-MS/MS analysis, indicating a significant impact on ionization efficiency. nih.govresearchgate.net This derivatization strategy is advantageous due to its rapid reaction time, mild conditions, and the formation of stable derivatives. nih.gov

The general reaction is as follows: R₂NH + ClCOOR' → R₂NCOOR' + HCl

Where R represents the alkyl groups of the amine (3-methylbutyl and pentyl) and R' is the alkyl group from the chloroformate.

Oxidation and Reduction Pathways

The nitrogen atom in this compound can exist in various oxidation states, making it susceptible to both oxidation and reduction reactions. libretexts.org

Oxidation: Secondary amines can be oxidized by various reagents. Oxidation can lead to the formation of different products depending on the oxidizing agent and reaction conditions. numberanalytics.com For instance, secondary amines can be oxidized to form N-nitroso compounds (nitrosamines) upon reaction with nitrous acid (HNO₂). britannica.com Some nitrosamines are noted to be potent carcinogens. britannica.com Oxidation of secondary amines can also yield hydroxylamine (B1172632) metabolites, which can be further oxidized to nitrone derivatives. uomustansiriyah.edu.iq Furthermore, various secondary amines can be smoothly oxidized to the corresponding imines using reagents like N-tert-butylphenylsulfinimidoyl chloride. researchgate.net The oxidative dehydrogenation of amines is also a known route for synthesizing nitriles. researchgate.net

Reduction: The reduction of amides is a significant pathway to synthesize amines. organic-chemistry.orgrsc.orgrsc.org While this compound is already an amine, understanding the reduction of amides is relevant to its synthesis. Secondary amides can be reduced to secondary amines using various catalytic systems. For example, iridium catalysts with diethylsilane (B7801327) as a reductant have been shown to efficiently reduce secondary amides to secondary amines, proceeding through an imine intermediate. acs.org Nickel-catalyzed reductions also provide an effective method for converting secondary amides to their corresponding amines. acs.org These methods often exhibit good functional group tolerance. rsc.orgacs.org

Studies on Thermal Degradation and Formation Pathways

The stability of this compound under thermal stress is a critical aspect of its chemical profile. While specific studies on the thermal degradation of this compound are not extensively detailed in the provided results, general principles of amine degradation can be applied. At elevated temperatures, amines can undergo decomposition through various pathways, including dealkylation and fragmentation.

The formation of this compound can be achieved through several synthetic routes. A primary method is the reductive amination of a ketone (e.g., 3-methyl-2-butanone) with pentylamine or the reductive amination of pentanal with 3-methylbutan-1-amine. This reaction involves the formation of an imine or enamine intermediate, followed by reduction.

Another significant formation pathway is the alkylation of a primary amine. For example, pentan-1-amine can be alkylated with a 3-methylbutyl halide. msu.edu However, this direct alkylation can often lead to a mixture of primary, secondary, and tertiary amines, as the product amine can also react with the alkyl halide. utexas.edu To achieve selective synthesis, specific strategies are often required.

Advanced Spectroscopic and Chromatographic Characterization of N 3 Methylbutyl Pentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(3-Methylbutyl)pentan-1-amine, ¹H and ¹³C NMR provide unambiguous evidence for its structure, while advanced techniques confirm connectivity.

The structure with IUPAC numbering for NMR analysis is as follows:

Hyphenated Chromatographic Techniques for Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The high polarity of amines can lead to peak tailing on standard non-polar or mid-polar GC columns. To overcome this, derivatization is a commonly employed strategy. Reagents such as pentafluorobenzoyl chloride (PFBOC) or pentafluorobenzyl chloroformate (PFBCF) react with primary and secondary amines to form less polar and more stable derivatives with excellent chromatographic properties and enhanced detection sensitivity.

In a typical GC-MS analysis, the sample containing this compound or its derivative is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| m/z (amu) | Predicted Fragment Ion | Relative Abundance |

| 157 | [M]+ | Low |

| 142 | [M-CH3]+ | Moderate |

| 114 | [M-C3H7]+ | High |

| 100 | [CH2=N(H)CH2CH2CH2CH3]+ | High |

| 86 | [CH2=N(H)CH2CH(CH3)2]+ | Very High (Base Peak) |

| 72 | [CH2=N(H)CH2CH3]+ | Moderate |

| 57 | [C4H9]+ | Moderate |

| 43 | [C3H7]+ | High |

Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry for secondary amines. Actual experimental data may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For secondary amines like this compound, reversed-phase LC is a common separation method. However, the polar nature of the amine can result in poor retention on conventional C18 columns.

To address this, several strategies can be employed. One approach is derivatization, similar to GC-MS, to increase the hydrophobicity of the analyte. Reagents like dansyl chloride or naphthylisothiocyanate (NIT) can be used to label the amine group, which not only improves chromatographic retention but also enhances ionization efficiency for mass spectrometric detection.

Alternatively, derivatization-free methods have been developed. These often utilize specialized columns with polar-embedded or polar-endcapped stationary phases that provide better retention for polar compounds. The use of ion-pairing agents in the mobile phase can also improve the retention and peak shape of amines. Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable separation mode for highly polar compounds.

In LC-MS, electrospray ionization (ESI) is the most common ionization technique for amines, typically operating in positive ion mode to generate the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can then be used for further structural confirmation and quantification. In an MS/MS experiment, the [M+H]+ ion is selected and fragmented to produce a characteristic pattern of product ions.

Interactive Data Table: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value |

| Precursor Ion (m/z) | 158.2 ([M+H]+) |

| Collision Energy (eV) | 10-30 |

| Predicted Product Ion 1 (m/z) | 102.1 (Loss of C4H8) |

| Predicted Product Ion 2 (m/z) | 88.1 (Loss of C5H10) |

| Predicted Product Ion 3 (m/z) | 70.1 (Loss of C5H11N) |

Note: This table provides predicted values for LC-MS/MS analysis. Optimal conditions and product ions would need to be determined experimentally.

Computational and Theoretical Investigations of N 3 Methylbutyl Pentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modeling the electronic behavior and stability of N-(3-Methylbutyl)pentan-1-amine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which numerous properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. als-journal.com It is widely employed to determine optimized molecular geometries, electronic properties, and energetics for molecules such as this compound. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key parameters. als-journal.comals-journal.com

The initial step in a DFT study is geometry optimization, which locates the minimum energy conformation of the molecule. From this optimized structure, critical electronic and energetic data can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). als-journal.com For this compound, the MEP would highlight the electronegative nitrogen atom as a region of negative potential (a site for electrophilic attack) and the hydrogen atom attached to it as a region of positive potential.

Table 1: Representative Calculated Electronic and Energetic Properties for this compound using DFT

This table presents hypothetical data representative of results obtained from DFT calculations for illustrative purposes.

| Parameter | Representative Value | Unit |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 1.3 | Debye |

The significant flexibility of the two alkyl chains in this compound gives rise to a complex conformational landscape. Conformational analysis is a computational technique used to identify the various stable three-dimensional arrangements (conformers or rotamers) of a molecule and to determine their relative energies. researchgate.net By systematically rotating the single bonds (e.g., C-C and C-N bonds), a potential energy surface can be mapped to find the lowest energy (most stable) conformers.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. nih.gov These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would reveal how the molecule flexes, vibrates, and rotates at a given temperature. mdpi.com This provides insight into its structural stability, the accessibility of different conformations, and how it might interact with other molecules in a liquid state or solution. mdpi.com Such simulations can help understand the transitions between different conformational states and the timescale on which these changes occur. nih.gov

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

This table shows illustrative data from a typical conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Fully extended alkyl chains | 0.00 (Global Minimum) |

| 2 | Gauche interaction in pentyl chain | 0.85 |

| 3 | Gauche interaction in 3-methylbutyl chain | 1.10 |

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. Quantum chemical calculations, particularly DFT, can simulate various types of spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-H stretching, or C-N bending. These predicted spectra are invaluable for assigning peaks in experimentally obtained IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. als-journal.com The calculations determine the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane).

Table 3: Illustrative Predicted Spectroscopic Data for this compound

This table contains representative data that would be generated from spectroscopic prediction calculations.

| Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | 3350 cm⁻¹ | N-H stretch |

| 2955 cm⁻¹ | Asymmetric CH₃ stretch | |

| 1460 cm⁻¹ | CH₂ scissoring | |

| ¹³C NMR Shift | 50.5 ppm | C atom adjacent to N (pentyl chain) |

| 48.8 ppm | C atom adjacent to N (3-methylbutyl chain) | |

| 22.5 ppm | Methyl carbons on 3-methylbutyl chain | |

| ¹H NMR Shift | 2.65 ppm | CH₂ attached to N (pentyl chain) |

| 1.10 ppm | N-H proton |

Structure-Reactivity and Structure-Property Relationship Studies (in silico)

In silico studies are crucial for predicting the chemical reactivity and physical properties of a molecule based on its computed electronic structure. researchgate.net For this compound, several global reactivity descriptors can be derived from the HOMO and LUMO energies calculated via DFT. researchgate.net These descriptors help quantify the molecule's reactivity profile. nih.gov

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons.

These parameters are part of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties.

Table 4: Representative Global Reactivity Descriptors for this compound

This table presents hypothetical reactivity indices calculated from HOMO/LUMO energies.

| Descriptor | Formula | Representative Value | Unit |

|---|---|---|---|

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 3.85 | eV |

| Chemical Potential | μ = (E_HOMO + E_LUMO) / 2 | -2.65 | eV |

Intermolecular Interactions and Supramolecular Assembly Potential

The structure of this compound, a secondary amine, dictates its potential for engaging in intermolecular interactions. chemguide.co.uk The presence of a hydrogen atom on the nitrogen allows it to act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen allows it to act as a hydrogen bond acceptor. chemguide.co.uk This capability enables the formation of hydrogen bonds (N-H···N) between two molecules, potentially leading to the formation of dimers or larger chain-like assemblies in the condensed phase.

Role of N 3 Methylbutyl Pentan 1 Amine in Contemporary Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

N-(3-Methylbutyl)pentan-1-amine serves as a valuable precursor in the construction of more complex molecular architectures. Its secondary amine functionality provides a reactive site for the introduction of various chemical moieties, making it a useful starting material for the synthesis of a diverse range of organic compounds.

The presence of both a bulky, branched alkyl group (isoamyl) and a flexible, straight-chain alkyl group (pentyl) can be strategically utilized to influence the steric and electronic environment of the target molecules. This makes it a potentially useful building block in the synthesis of pharmacologically active compounds and other specialty chemicals. While specific examples of its use as a direct precursor for complex natural products are not extensively documented in publicly available literature, the general reactivity of secondary amines suggests its utility in multi-step synthetic sequences. For instance, it can be a key component in the Ugi and Passerini multicomponent reactions for the rapid assembly of complex amide and peptide-like structures. thieme.com

Applications as a Reagent or Solvent in Chemical Transformations

In chemical transformations, this compound can function as both a reagent and a specialized solvent. Like other simple aliphatic amines, it is a weak base and can be employed to catalyze reactions that require a basic environment. wikipedia.org Its basicity stems from the lone pair of electrons on the nitrogen atom.

As a reagent, it can act as a nucleophile in various reactions, including the opening of epoxides and the substitution of leaving groups in alkyl halides. vaia.com Its role as a solvent is less common due to its relatively high boiling point and potential reactivity. However, in specific applications, its ability to dissolve both nonpolar and some polar organic compounds, coupled with its basic nature, could be advantageous. nih.gov For example, it could serve as a reaction medium and a basic catalyst simultaneously in certain condensation reactions.

Exploration in Polymer Chemistry and Functional Materials

The bifunctional nature of derivatives of this compound, or the amine itself, opens up possibilities for its use in polymer chemistry and the development of functional materials.

Polymer Synthesis: Secondary amines can be incorporated into polymer backbones. For instance, diamines are key monomers in the synthesis of polyamides. google.com While this compound is a monoamine, it could be used as a chain terminator to control the molecular weight of polymers or be derivatized into a diamine to act as a monomer. The incorporation of its bulky and flexible alkyl groups could influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength. There is growing interest in intelligent polymers, and the incorporation of specific amine functionalities can lead to stimuli-responsive materials. nih.govresearchgate.netmdpi.com

Functional Materials: A significant application of amines and their derivatives is in the formulation of corrosion inhibitors. researchgate.net The nitrogen atom in the amine can adsorb onto a metal surface, forming a protective film that prevents corrosion. rsc.org Derivatives of this compound, particularly those with long alkyl chains or those that can form strong coordination bonds with metal ions (such as Schiff base derivatives), could be effective corrosion inhibitors for various metals and alloys. jptcp.comresearchgate.net The synthesis of isoxazolidine (B1194047) derivatives from amines has also been shown to yield effective corrosion inhibitors. rsc.org

Environmental Fate and Analytical Monitoring of Alkyl Amines Focus on Chemical Pathways

Environmental Degradation Pathways and Transformation Products

Once released into the environment, N-(3-Methylbutyl)pentan-1-amine is expected to undergo degradation through several chemical and biological pathways. The primary mechanisms are likely to be atmospheric photo-oxidation and microbial biodegradation in soil and water.

In the atmosphere, short-chain alkylamines are rapidly oxidized, primarily by hydroxyl (OH) radicals. This process, known as H-abstraction, involves the removal of a hydrogen atom from the amine, leading to its breakdown. ieaghg.orgnih.gov For a secondary amine like this compound, this can occur at the N-H group or at various C-H bonds along the alkyl chains. The resulting degradation products are anticipated to include smaller amines, imines, amides, and aldehydes. ieaghg.orgnih.gov For instance, oxidation could lead to the formation of 3-methylbutanal (B7770604) and pentanal, along with ammonia (B1221849). nih.gov Further atmospheric reactions, particularly in the presence of nitrogen oxides (NOx), could potentially lead to the formation of nitrosamines and nitramines, which are of greater environmental concern. ieaghg.org

In soil and aquatic environments, biodegradation by microorganisms is expected to be a significant degradation pathway. nih.govoup.com Bacteria have been shown to utilize alkylamines as a source of carbon and nitrogen. nih.gov The degradation of long-chain alkylamines has been observed to proceed via the cleavage of the carbon-nitrogen bond, leading to the formation of the corresponding alkanal, which is then further oxidized to a fatty acid and subsequently mineralized. nih.govoup.com For this compound, this would likely involve the initial formation of 3-methylbutanal and pentylamine, or pentanal and 3-methylbutylamine, which would then be further biodegraded. The branched nature of the 3-methylbutyl group might influence the rate of degradation, as branching can sometimes hinder microbial breakdown compared to linear alkyl chains. oup.com

Chemical Transport Mechanisms in Environmental Compartments

The movement of this compound between air, water, and soil is governed by its physicochemical properties, such as volatility and its tendency to adsorb to solids.

Volatilization: Similar to other short-chain amines, this compound is expected to exhibit some degree of volatility, allowing it to partition from water or moist soil into the atmosphere. researchgate.netnist.gov The rate of volatilization is influenced by factors such as temperature, pH of the water body, and air and water turbulence. researchgate.netnih.gov In aqueous environments, the amine can exist in both a neutral and a protonated (cationic) form, with the neutral form being more volatile. Therefore, the pH of the water will significantly impact its volatilization potential.

Sorption: In soil and sediment, sorption is a key process that affects the mobility and bioavailability of amines. thegoodscentscompany.comacs.org As a secondary amine, this compound can be protonated in most environmental pH ranges, forming a cation. This cationic form can strongly adsorb to negatively charged soil particles, such as clay minerals and organic matter, through cation exchange mechanisms. thegoodscentscompany.comccsknowledge.commolport.com This process can reduce its mobility in the subsurface and limit its transport to groundwater. The extent of sorption is influenced by soil properties like organic matter content, clay content, and pH. molport.com

Advanced Analytical Methodologies for Trace Detection in Environmental Matrices

The accurate quantification of trace levels of alkyl amines like this compound in complex environmental samples requires sophisticated analytical techniques. These methods typically involve a multi-step process including sample preparation and instrumental analysis.

Sample Preparation and Extraction Techniques

The initial step in analyzing environmental samples is the extraction and concentration of the target analyte from the matrix (e.g., water, soil, air). This is crucial for removing interfering substances and increasing the concentration of the amine to a level detectable by analytical instruments. nih.govcapes.gov.br

Commonly used techniques for alkyl amine analysis include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting amines from aqueous samples. mdpi.comsigmaaldrich.com The water sample is passed through a cartridge containing a solid sorbent material that retains the amine. The amine is then eluted with a small volume of a suitable solvent. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a sorbent material. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the amines adsorb to the coating. The fiber is then transferred to the injection port of a gas chromatograph for analysis. nih.gov

| Technique | Principle | Advantages | Commonly Used For |

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. | High recovery, can handle larger sample volumes. | Water samples. mdpi.comsigmaaldrich.com |

| Solid-Phase Microextraction (SPME) | Analyte partitions from the sample matrix onto a coated fiber. | Solvent-free, simple, and can be automated. | Water and air samples. nih.gov |

Interactive Data Table: Common Sample Preparation Techniques for Alkyl Amines

Chromatographic and Spectroscopic Quantification Methods

Following sample preparation, instrumental analysis is performed to separate and quantify the target amine. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a column. sigmaaldrich.com The separated compounds then enter a mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation pattern. A significant challenge in the GC analysis of amines is their polarity, which can lead to poor peak shape and adsorption on the column. oup.com To overcome this, a derivatization step is often necessary. Derivatization involves chemically modifying the amine to make it more volatile and less polar. oup.comoup.com Common derivatizing agents for amines include chloroformates and silylating agents.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for separating less volatile and more polar compounds. Similar to GC, it is often coupled with a mass spectrometer for sensitive and selective detection. nih.gov For amines, which may lack a strong chromophore for UV detection, derivatization can also be employed in LC to enhance detection by adding a fluorescent or UV-absorbing tag. LC-MS/MS (tandem mass spectrometry) offers even higher selectivity and is capable of detecting trace levels of amines in complex matrices.

| Method | Principle | Derivatization | Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase. | Often required to improve volatility and peak shape. oup.com | Mass Spectrometry (MS) provides mass-to-charge ratio and fragmentation pattern. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid mobile phase. | Can be used to enhance detection. | Mass Spectrometry (MS or MS/MS) provides high sensitivity and selectivity. |

Interactive Data Table: Chromatographic and Spectroscopic Methods for Alkyl Amine Analysis

Future Research Trajectories for N 3 Methylbutyl Pentan 1 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of secondary amines like N-(3-Methylbutyl)pentan-1-amine is a cornerstone of organic chemistry, with future research aimed at improving efficiency, selectivity, and sustainability.

Traditional methods for synthesizing secondary amines often involve the N-alkylation of a primary amine with an alkyl halide. google.com For this compound, this could mean reacting pentylamine with 1-bromo-3-methylbutane (B150244) or 3-methylbutan-1-amine with a 1-halopentane. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which results in complex product mixtures and lower yields of the desired secondary amine. google.com

Modern synthetic strategies increasingly focus on catalytic methods that offer higher selectivity and atom economy. Key future research areas include:

Reductive Amination: This is a powerful and reliable method for forming C-N bonds and is considered a principal way to create secondary amines. stackexchange.com It involves the reaction of a primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced. stackexchange.comchemistrysteps.com For this compound, this could involve reacting pentylamine with 3-methylbutanal (B7770604) or 3-methylbutan-1-amine with pentanal, followed by reduction. A significant advantage is that it avoids the over-alkylation problems associated with alkyl halides. stackexchange.com Future work will likely focus on developing novel, acid-resistant, non-noble metal catalysts to make this process more economical and environmentally friendly. acs.org

Catalytic N-Alkylation with Alcohols: The "borrowing hydrogen" or "hydrogen autotransfer" strategy uses alcohols as alkylating agents, a greener alternative to alkyl halides, with water being the only byproduct. rsc.orgnih.gov In this mechanism, a metal catalyst temporarily dehydrogenates an alcohol to form an aldehyde in situ, which then reacts with an amine to form an imine that is subsequently reduced by the catalyst. nih.gov Research is geared towards creating efficient catalysts from non-noble metals like titanium or ruthenium that can operate under milder conditions. nih.govacs.org

Direct Synthesis from Ammonia (B1221849): A highly cost-effective and atom-efficient goal is the direct synthesis of secondary amines from ammonia and aldehydes or ketones. This is challenging due to a complex reaction network that can lead to mixtures of primary, secondary, and tertiary amines. acs.org Future research will focus on designing highly selective catalysts, such as the PdCu bimetallic systems, that can control the relative hydrogenation rates of different imine intermediates to favor the formation of the secondary amine. acs.org

Deeper Mechanistic Understanding of its Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the stability and reactivity of this compound in various applications. Future mechanistic studies will likely focus on several key areas.

One important area is the detailed investigation of catalytic cycles. For instance, in the N-alkylation with alcohols, experimental and theoretical studies can elucidate the role of the catalyst not only in the dehydrogenation and hydrogenation steps but also in the crucial C-N bond-forming step. rsc.org Understanding the intermediates, such as the formation of hemiaminals from iridium-amido species, allows for the rational design of more active and selective catalysts. rsc.org

Another critical research avenue is understanding the degradation pathways of the amine. For example, studies on other secondary amines have explored their metabolism and degradation, identifying pathways like N-hydroxylation as major routes to the formation of metabolic-intermediate complexes. nih.gov Similarly, the reaction of secondary amines with species like nitrous acid to form N-nitrosamines, which are often carcinogenic, is a well-known transformation that warrants detailed mechanistic study for any amine intended for widespread use. msu.edu Understanding these degradation and reaction pathways is essential for predicting potential byproducts and ensuring the compound's stability in various chemical environments.

Finally, the formation of enamines from the reaction of secondary amines with enolizable aldehydes or ketones is a fundamental transformation. masterorganicchemistry.com Detailed mechanistic studies, often aided by computational chemistry, can explore the transition states and intermediates (like iminium ions) involved in both the formation and subsequent reactions of these enamines, such as alkylation or Michael additions. masterorganicchemistry.comnih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, future research will heavily leverage computational models to predict its properties and reactivity, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's chemical structure with its physical, chemical, or biological activity. nih.gov These models can be developed to predict various endpoints for amines, such as toxicity, mutagenicity, or degradation rates. nih.govnih.gov For example, predictive models for the oxidative degradation of amines in industrial processes have been successfully developed using machine learning approaches. nih.govacs.org These models use a variety of molecular descriptors to build a correlation.

Table 1: Examples of Molecular Descriptors for QSAR Models

| Descriptor Category | Specific Examples | Predicted Property |

|---|---|---|

| Structural Variables | Number of primary, secondary, tertiary amino groups; length of alkyl chains; presence of cyclic structures. nih.govacs.org | Oxidative Degradation Rate nih.govacs.org |

| Electronic Properties | Dipole moment, electronegativity of substituent groups, ionization potential. nih.govrsc.org | CO2 Absorption Capacity, Acute Toxicity nih.govrsc.org |

| Topological/Geometric | Steric hindrance values, molecular surface area. acs.orgrsc.org | Degradation Rate, Toxicity acs.orgrsc.org |

By developing a QSAR model for this compound and related compounds, researchers could predict its stability and potential environmental impact without extensive, time-consuming experiments. rsc.org

Furthermore, quantum chemical methods like Density Functional Theory (DFT) can provide detailed insights into reaction mechanisms at the atomic level. nih.gov Computational studies can be used to investigate the thermodynamics and kinetics of synthetic pathways, such as reductive amination. nih.gov For example, DFT calculations can rationalize how the choice of solvent or an acid co-catalyst can alter the reaction pathway, making a process more efficient by stabilizing key intermediates like iminium ions. nih.gov Such computational investigations can elucidate the stereoselectivity of reactions and help in the rational design of catalysts and reaction conditions. nih.govmdpi.com

Exploration of Sustainable Chemical Applications

Aligning with the principles of green chemistry, a major future research trajectory involves exploring sustainable applications for this compound, focusing on both its synthesis from renewable sources and its use in environmentally benign processes.

The chemical industry is actively seeking to replace petroleum-based feedstocks with renewable, bio-based alternatives. sigmaaldrich.comresearchgate.net Amines are prime targets for this shift. rsc.org Research could explore the synthesis of this compound or its precursors (e.g., pentanal, 3-methylbutanal) from biomass. rsc.orgacs.org For instance, furfural, a key platform chemical derived from hemicellulose, can be converted into various valuable compounds, including amine-bearing molecules. mdpi.com Developing catalytic pathways from such bio-based precursors would significantly improve the sustainability profile of this amine.

Another key area of sustainable application is the use of amines as "green solvents." nih.gov Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are facing increasing scrutiny due to health and environmental concerns. researchgate.net There is a strong push to replace them with safer, bio-based alternatives. sigmaaldrich.com Aliphatic amines are used as solvents in various applications, including the removal of CO2 from combustion gases. quora.com Future research could investigate the physical properties of this compound to assess its potential as a green or bio-based solvent, perhaps as a replacement for conventional polar aprotic solvents in organic synthesis or other industrial processes. nih.govresearchgate.net The development of deep eutectic solvents (DESs), which can be formed from amines, also presents a novel and green application area. mdpi.com

Q & A

Basic Synthesis and Optimization

Q: What are the primary synthetic routes for N-(3-Methylbutyl)pentan-1-amine, and how can reaction conditions be optimized? A: The compound is synthesized via nucleophilic substitution or reductive amination. For example, imine formation between 3-methylbutylamine and aldehydes (e.g., pyridinecarboxaldehyde) under acidic conditions yields intermediates, which are reduced to amines using catalysts like Pd/NiO . Key optimization factors include:

- Catalysts: Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd/NiO) enhance reaction rates and selectivity .

- Solvents: Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .

- Temperature: Moderate heat (25–60°C) balances yield and side-reaction suppression .

- Flow reactors: Continuous systems improve scalability and purity in industrial settings .

Structural Characterization

Q: Which spectroscopic and computational methods are most reliable for confirming the structure of N-(3-Methylbutyl)pentan-1-amine? A:

- NMR: ¹H and ¹³C NMR resolve the aliphatic chain (δ 0.9–1.7 ppm for methyl/butyl groups) and pyridinyl/amine protons (δ 7.3–8.8 ppm) .

- HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., m/z 167.25 for C₁₁H₂₃N) .

- InChI Key: Computational tools (e.g., PubChem) validate stereochemistry and connectivity .

Reactivity and Functionalization

Q: How does the reactivity of N-(3-Methylbutyl)pentan-1-amine compare to its structural analogs? A: The 3-methylbutyl group enhances steric hindrance, reducing nucleophilicity compared to shorter-chain analogs (e.g., N-butyl derivatives). However, the pyridinyl moiety (if present) enables π-π stacking in drug design . Key reactions include:

- Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

- Redox: The alkyne group (in related compounds) undergoes hydrogenation to alkanes .

- Schiff base formation: Condenses with carbonyl compounds for bioactive molecule synthesis .

Advanced Mechanistic Studies

Q: How can researchers resolve contradictions in reported reaction yields or selectivity for derivatives of N-(3-Methylbutyl)pentan-1-amine? A:

- Kinetic studies: Use stopped-flow NMR or GC-MS to track intermediate formation under varying conditions .

- Computational modeling: DFT calculations (e.g., Gaussian) identify transition-state barriers influencing selectivity .

- Isotopic labeling: ¹⁵N or ²H isotopes trace amine participation in multi-step pathways .

Biological Activity Exploration

Q: What methodologies are recommended for evaluating the biological activity of N-(3-Methylbutyl)pentan-1-amine derivatives? A:

- Receptor binding assays: Radioligand displacement (e.g., for neurotransmitter receptors) quantifies affinity .

- Antimicrobial screens: Broth microdilution tests (e.g., MIC against E. coli) assess potency .

- Metabolic profiling: LC-MS/MS tracks hepatic stability or metabolite identification .

Comparative Studies with Analogs

Q: How do structural modifications (e.g., chain length, substituent position) affect the properties of N-(3-Methylbutyl)pentan-1-amine? A:

- Chain elongation: Pentan-1-amine derivatives exhibit higher lipophilicity (logP > 2.5) than butan-1-amine analogs, impacting membrane permeability .

- Substituent position: Pyridinyl at the 3-position (vs. 2- or 4-) enhances hydrogen bonding in drug-receptor interactions .

- Steric effects: Bulky 3-methyl groups reduce enzymatic degradation rates compared to linear chains .

Data Reproducibility and Catalyst Selection

Q: Why might catalytic systems (e.g., Pd/NiO) yield inconsistent results in N-(3-Methylbutyl)pentan-1-amine synthesis? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.